4-Fluoro-2-dimethylaminopyrimidine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
4-Fluoro-2-dimethylaminopyrimidine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
4-Fluoro-2-dimethylaminopyrimidine (CAS 51475-09-3)[1] is a highly specialized fluorinated heterocyclic building block widely utilized in advanced organic synthesis and drug discovery. The strategic placement of a fluorine atom at the 4-position and a dimethylamino group at the 2-position creates a unique "push-pull" electronic system across the pyrimidine ring. This specific substitution pattern makes the molecule an exceptional electrophile for regioselective nucleophilic aromatic substitution (SNAr) reactions[2].
In medicinal chemistry, fluoropyrimidine derivatives are critical for synthesizing kinase inhibitors, PROTAC (Proteolysis Targeting Chimera) degraders, and other targeted therapeutics[3]. The fluorine atom serves as an optimal leaving group for coupling with complex arylamines, while the 2-dimethylamino moiety frequently functions as a crucial hinge-binding motif within the ATP-binding pocket of target kinases.
Physicochemical Properties & Structural Analysis
The chemical behavior of 4-fluoro-2-dimethylaminopyrimidine is dictated by the opposing electronic effects of its substituents. The highly electronegative fluorine atom withdraws electron density via induction (-I effect), highly activating the C4 position toward nucleophilic attack. Conversely, the dimethylamino group donates electron density through resonance (+M effect), which stabilizes the pyrimidine core but necessitates optimized conditions for substitution reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-Fluoro-N,N-dimethylpyrimidin-2-amine |
| CAS Number | 51475-09-3[1] |
| Molecular Formula | C6H8FN3[4] |
| Molecular Weight | 141.15 g/mol |
| SMILES String | CN(C)C1=NC=CC(F)=N1[4] |
| Physical State | Low-melting solid / viscous oil (temperature dependent) |
| GHS Classification | Warning (H302, H315, H319, H335)[4] |
| Storage Conditions | 2–8 °C, inert atmosphere (Argon/Nitrogen), protect from moisture[4] |
Mechanistic Synthesis: The Halex Fluorination Pathway
Direct fluorination of the pyrimidine ring is often unselective and hazardous. Therefore, the industry-standard approach for synthesizing 4-fluoro-2-dimethylaminopyrimidine relies on a Halogen Exchange (Halex) reaction . This method utilizes 4-chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9)[5] as the starting material, exchanging the chlorine atom for a fluorine atom using Potassium Fluoride (KF).
Causality in Experimental Design
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Spray-Dried KF: Fluoride is a "hard" nucleophile. If water is present, it strongly solvates the fluoride ion via hydrogen bonding, drastically reducing its nucleophilicity. Spray-drying KF ensures an anhydrous state.
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18-Crown-6 Ether: KF possesses a very high lattice energy. The crown ether specifically chelates the potassium cation (K+), breaking the ionic lattice and generating a highly reactive, "naked" fluoride anion in solution.
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Sulfolane as Solvent: Sulfolane is a highly polar, aprotic solvent. It dissolves the crown-ether-potassium complex and stabilizes the highly polar Meisenheimer transition state without solvating the active fluoride anion.
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Elevated Temperature (140–150 °C): The electron-donating nature of the 2-dimethylamino group partially deactivates the pyrimidine ring toward SNAr. High thermal energy is required to overcome this activation barrier.
Caption: Synthetic workflow for the Halex fluorination of 4-chloro-2-dimethylaminopyrimidine.
Step-by-Step Experimental Protocol: Halex Fluorination
Trustworthiness Note: This protocol is a self-validating system. The completion of the reaction can be visually and analytically confirmed by the precipitation of KCl salts and a distinct mass shift (-16.5 Da) via LC-MS.
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Preparation: Dry a 250 mL round-bottom flask in an oven at 120 °C for 4 hours. Cool under a continuous stream of dry Argon.
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Reagent Loading: Add 4-chloro-N,N-dimethylpyrimidin-2-amine (10.0 g, 63.4 mmol)[5] and anhydrous sulfolane (50 mL) to the flask. Stir until fully dissolved.
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Catalyst & Fluoride Addition: Quickly add spray-dried Potassium Fluoride (11.0 g, 190 mmol, 3.0 eq) and 18-Crown-6 (1.67 g, 6.34 mmol, 0.1 eq) to the mixture. Seal the flask with a rubber septum and purge with Argon for 15 minutes.
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Thermal Activation: Submerge the flask in a pre-heated oil bath at 145 °C. Stir vigorously (800 rpm) for 18–24 hours. Monitor the reaction via LC-MS until the starting material peak is consumed.
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Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 250 mL of ice-cold distilled water. This step dissolves the sulfolane, unreacted KF, and the KCl byproduct.
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Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). The fluorinated product partitions into the organic layer.
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Purification: Wash the combined organic layers with brine (3 x 50 mL) to remove residual sulfolane, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the pure product.
Reactivity Profile & Applications in Drug Development
In drug discovery, 4-fluoro-2-dimethylaminopyrimidine is primarily utilized as an electrophilic scaffold. Fluorine is an exceptional leaving group in SNAr reactions—often superior to chlorine—because its high electronegativity strongly stabilizes the anionic Meisenheimer intermediate[2].
When reacted with complex primary or secondary amines (such as functionalized anilines), the fluorine is displaced to form 2,4-diaminopyrimidine cores. These cores are ubiquitous in modern pharmacology, serving as the architectural foundation for numerous FDA-approved kinase inhibitors and emerging PROTAC degraders[3]. Furthermore, advanced organometallic methodologies have demonstrated that the C-F bond in fluoropyrimidines can undergo transition-metal-catalyzed C-F activation for direct C-C cross-coupling reactions[6].
Caption: Mechanistic pathway of nucleophilic aromatic substitution (SNAr) on the fluoropyrimidine core.
Safety, Handling, and Storage Protocols
As an active fluorinated heterocycle, 4-fluoro-2-dimethylaminopyrimidine requires strict adherence to laboratory safety protocols:
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Hazards: Classified under GHS as a skin and eye irritant, and a respiratory tract irritant (H315, H319, H335)[4]. Harmful if swallowed (H302).
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PPE: Handling requires nitrile gloves, safety goggles, and operation within a certified chemical fume hood.
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Storage: The compound is sensitive to moisture and prolonged light exposure. It must be stored in a tightly sealed container under an inert atmosphere (Argon) at 2–8 °C to prevent degradation and hydrolysis of the C-F bond[4].
References
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Thieme Connect. "Product Class 12: Pyrimidines". Science of Synthesis. URL:[Link]
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MDPI. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis". Pharmaceuticals. URL:[Link]
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ACS Publications. "Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond". Organometallics. URL:[Link]
Sources
- 1. 51475-09-3|4-Fluoro-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. 51475-09-3|4-Fluoro-N,N-dimethylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 5. 4-Chloro-N,N-dimethylpyrimidin-2-amine | 23631-02-9 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
